REACTION_CXSMILES
|
COC[N:4]1[C:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:10]([CH3:11])[C:8](=[O:9])[NH:7][C:5]1=[S:6]>Cl>[C:13]1([C:12]2[NH:4][C:5](=[S:6])[NH:7][C:8](=[O:9])[C:10]=2[CH3:11])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1
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Name
|
1-(methoxymethyl)-6-phenylthiothymine
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Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
COCN1C(=S)NC(=O)C(C)=C1C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 2 hours at 80° C
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C(NC(N1)=S)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 28.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |